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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DGY-06-116, a potent and selective

irreversible covalent inhibitor of Src kinase, with alternative compounds. It includes detailed

experimental data and protocols to facilitate the validation of its target engagement in a cellular

context.

DGY-06-116 is an SRC-directed covalent kinase inhibitor that demonstrates efficient and

irreversible inhibition of SRC signaling.[1][2] It achieves this by selectively binding to the

Cys277 residue in the P-loop of the Src kinase.[1][2] This covalent interaction leads to

sustained target engagement and potent anti-proliferative effects in cancer cell lines with

activated SRC signaling, such as non-small cell lung cancer (NSCLC) and triple-negative

breast cancer (TNBC).[1][2][3]

Comparative Performance of Src Inhibitors
The efficacy of DGY-06-116 can be benchmarked against both its non-covalent analog and

other established Src inhibitors. The following table summarizes key performance indicators.
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Compound Type Target IC50

Cell Lines
with Growth
Inhibition
(GR50)

Key
Features

DGY-06-116
Irreversible

Covalent
Src

2.6 - 3 nM[3]

[4]

H1975 (0.3

µM), HCC827

(0.5 µM),

MDA-MB-231

(0.3 µM)[1][2]

[3]

Covalently

binds to

Cys277 of

Src, leading

to sustained

inhibition.[1]

[2][5]

NJH-01-111

Reversible

(Non-

covalent

analog of

DGY-06-116)

Src 5.3 nM[5]

Not explicitly

reported, but

used as a

comparator

for DGY-06-

116.

Lacks the

acrylamide

"warhead" for

covalent

bonding,

allowing for

the study of

reversible

binding

contribution.

[5][6]

Dasatinib Reversible

Multi-kinase

inhibitor

(including

Src)

~1 nM

Broad anti-

leukemic and

anti-solid

tumor activity.

Clinically

approved

multi-kinase

inhibitor,

serves as a

benchmark

for Src

inhibition.[5]

[7][8]

Bosutinib Reversible Src/Abl

inhibitor

9.5 nM[5] Primarily

used in

chronic

Dual Src/Abl

inhibitor,

providing a

comparison
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myeloid

leukemia.

for both

potency and

selectivity.

Saracatinib

(AZD0530)
Reversible Src 2.7 nM

Investigated

in various

solid tumors.

A potent and

selective Src

inhibitor used

in clinical

trials.[9]

Experimental Protocols for Target Engagement
Validation
Validating that a compound interacts with its intended target within a cell is a critical step in

drug development. Below are detailed protocols for two key experiments to confirm DGY-06-
116's engagement with Src.

Competitive Binding Assay
This assay is used to demonstrate that DGY-06-116 directly binds to Src in a cellular

environment by competing with a known biotinylated Src probe.

Protocol:

Cell Culture and Treatment: Culture NSCLC cell lines (e.g., H1975 or HCC827) to 70-80%

confluency. Treat the cells with 1 µM DGY-06-116 or a vehicle control (DMSO) for 2 hours.

Lysis and Probe Incubation: Wash the cells with cold PBS and lyse them in a suitable lysis

buffer containing protease and phosphatase inhibitors. Incubate the cell lysates overnight

with 1 µM of a biotinylated Src probe (e.g., TL13-68).

Pulldown: Add streptavidin-coated magnetic beads to the lysates and incubate for 2 hours at

4°C with gentle rotation to pull down the biotinylated probe and any bound proteins.

Washing: Wash the beads three to four times with lysis buffer to remove non-specifically

bound proteins.
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Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in

SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-Src

antibody to detect the amount of Src pulled down. A reduction in the Src signal in the DGY-
06-116-treated sample compared to the control indicates successful target engagement.

Western Blot for Downstream Signaling Inhibition
This method assesses the functional consequence of Src inhibition by measuring the

phosphorylation status of its downstream targets. A reduction in the phosphorylation of Src

itself at tyrosine 416 (p-SrcY416) is a direct indicator of target engagement and inhibition.

Protocol:

Cell Culture and Treatment: Seed H1975 or HCC827 cells and allow them to adhere

overnight. Treat the cells with a range of concentrations of DGY-06-116 (e.g., 0.1, 1, 10 µM)

for 2 hours.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay to ensure equal loading.

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an

SDS-PAGE gel and transfer the proteins to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with a primary antibody against p-Src (Tyr416)

overnight at 4°C. Subsequently, incubate with a corresponding HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Loading Control: Strip the membrane and re-probe with an antibody against total Src or a

housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading. A dose-
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dependent decrease in the p-Src signal relative to total Src indicates effective target

inhibition.

Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been

generated using the DOT language.
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Caption: Src Signaling Pathway and Inhibition by DGY-06-116.
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Caption: Workflow for Validating DGY-06-116 Target Engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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